![molecular formula C17H22N4O2 B14410814 N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea CAS No. 87653-35-8](/img/structure/B14410814.png)
N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group. The presence of the phenyl group and the butyl chain further enhances its chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Chain: The butyl chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with dimethylamine and an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N’-[4-(6-oxo-3-methylpyridazin-1(6H)-yl)butyl]urea: Similar structure but with a methyl group instead of a phenyl group.
N,N-Dimethyl-N’-[4-(6-oxo-3-ethylpyridazin-1(6H)-yl)butyl]urea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N,N-Dimethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and potential biological activity. The phenyl group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it distinct from its methyl and ethyl analogs.
特性
CAS番号 |
87653-35-8 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
1,1-dimethyl-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-20(2)17(23)18-12-6-7-13-21-16(22)11-10-15(19-21)14-8-4-3-5-9-14/h3-5,8-11H,6-7,12-13H2,1-2H3,(H,18,23) |
InChIキー |
VKCIAAHBUAKPFQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
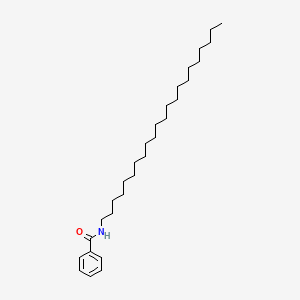
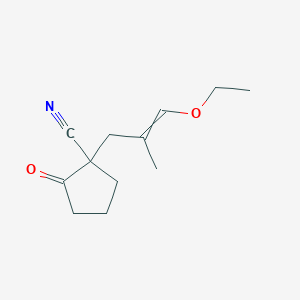
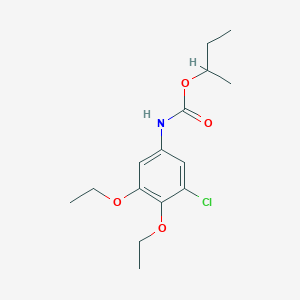
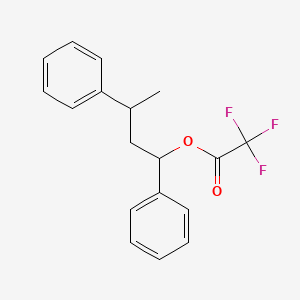

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
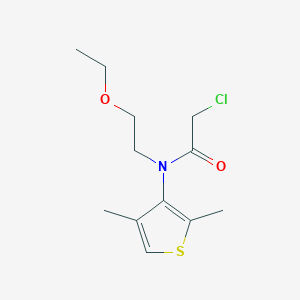
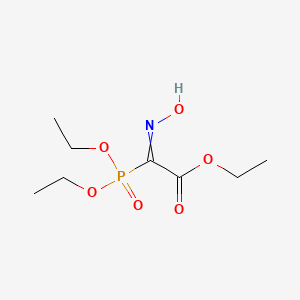
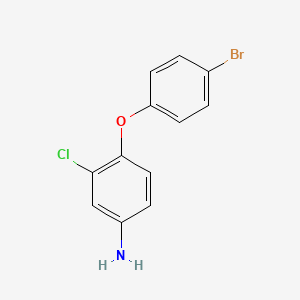
![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
